![molecular formula C15H18N2O3 B1398547 Ethyl-3-(4-tert-Butylphenyl)-[1,2,4]oxadiazol-5-carboxylat CAS No. 1042693-50-4](/img/structure/B1398547.png)
Ethyl-3-(4-tert-Butylphenyl)-[1,2,4]oxadiazol-5-carboxylat
Übersicht
Beschreibung
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate consists of a five-membered 1,3,4-oxadiazole ring substituted with a tert-butylphenyl group and an ethyl carboxylate group .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles are diverse and can lead to a variety of functionalized derivatives . The specific reactions of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate are not detailed in the available literature.Wirkmechanismus
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bonding . The electronegativities of nitrogen and oxygen in the oxadiazole ring make it a strong hydrogen bond acceptor , which could facilitate interactions with target proteins or enzymes.
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to their death .
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole compounds, it may exert anti-infective effects by inhibiting the growth of pathogens or killing them outright .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EBOC in laboratory experiments is its low toxicity profile, which makes it a safe compound to work with. EBOC is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using EBOC is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on EBOC. One direction is to investigate its potential as an anti-cancer agent in clinical trials. Another direction is to explore its use in organic electronics, particularly in the development of high-performance OLEDs. Additionally, further research is needed to fully understand the mechanism of action of EBOC and its potential applications in other fields, such as materials science and drug delivery.
Wissenschaftliche Forschungsanwendungen
Antiinfektiva in der Medizin
Ethyl-3-(4-tert-Butylphenyl)-[1,2,4]oxadiazol-5-carboxylat: wurde auf sein Potenzial als Antiinfektivum untersucht. Die Struktur der Verbindung, die den 1,2,4-Oxadiazolring beinhaltet, ist bekannt für ihre Vielseitigkeit in der Medikamentenentwicklung . Diese Verbindung hat sich als vielversprechend im Kampf gegen verschiedene Infektionskrankheiten erwiesen, einschließlich derer, die durch Bakterien, Viren und andere Krankheitserreger verursacht werden. Ihre Wirksamkeit gegen resistente Mikroorganismen-Stämme macht sie zu einem wertvollen Kandidaten für die Entwicklung neuer Medikamente.
Pflanzenschutzmittel
In der Landwirtschaft könnte diese Verbindung zur Entwicklung neuer Pestizide oder Herbizide verwendet werden. Der Oxadiazolring ist ein häufiges Merkmal in Molekülen mit bioaktiven Eigenschaften, die so angepasst werden können, dass sie bestimmte Schädlinge oder Unkräuter gezielt bekämpfen, ohne die Pflanzen zu schädigen . Die Forschung in diesem Bereich könnte zu sichereren und effektiveren Pflanzenschutzmitteln führen.
Materialwissenschaften
Die potenziellen Anwendungen der Verbindung in der Materialwissenschaft resultieren aus ihrer chemischen Stabilität und ihrer heterocyclischen Struktur. Sie könnte bei der Synthese neuartiger Polymere oder Beschichtungen verwendet werden, die spezifische thermische oder chemische Beständigkeitseigenschaften erfordern . Dies könnte besonders nützlich sein bei der Herstellung von Materialien für extreme Umgebungen oder spezielle industrielle Anwendungen.
Umweltwissenschaften
In der Umweltwissenschaft könnte This compound eine Rolle bei der Entwicklung von Sensoren oder Indikatoren für die Umweltüberwachung spielen. Seine Reaktivität mit bestimmten Schadstoffen oder seine Fähigkeit, an bestimmte Moleküle zu binden, könnte genutzt werden, um Verunreinigungen in Wasser, Luft oder Boden nachzuweisen .
Analytische Chemie
Diese Verbindung könnte in der analytischen Chemie wichtig sein, wo sie als Reagenz oder Standard in chromatographischen Methoden oder der Spektroskopie dienen könnte. Ihre klar definierte Struktur und Eigenschaften ermöglichen präzise Messungen und Kalibrierungen bei komplexen Analysen .
Biochemie
Schließlich könnte die Verbindung in der Biochemie verwendet werden, um Protein-Ligand-Interaktionen oder Enzym-Kinetiken zu untersuchen. Der Oxadiazolring könnte mit biologischen Makromolekülen auf eine Weise interagieren, die Einblicke in ihre Funktion oder Struktur liefert .
Biochemische Analyse
Biochemical Properties
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in neurotransmission . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their activity and leading to downstream effects on cellular processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, facilitated by the compound’s oxadiazole ring and tert-butylphenyl group .
Cellular Effects
The effects of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate on various cell types are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by modulating cell signaling pathways such as the PI3K/Akt pathway . It also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression that drive its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and prolonged alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, toxic effects can emerge, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, which can impact its therapeutic and toxicological profiles.
Subcellular Localization
The subcellular localization of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its function and effectiveness . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its use in therapeutic contexts.
Eigenschaften
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-5-19-14(18)13-16-12(17-20-13)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDGVIDOAVMYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



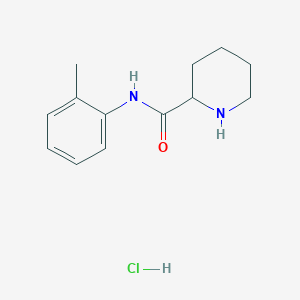

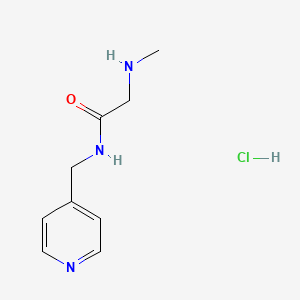
![Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1398469.png)


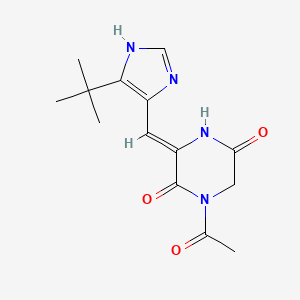
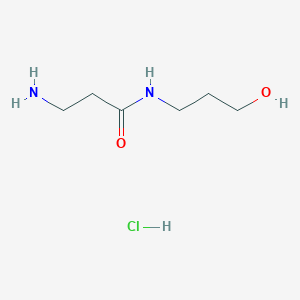

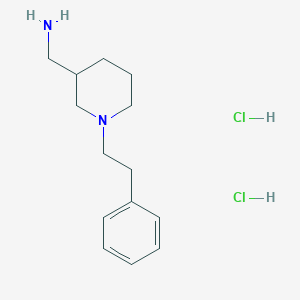

![4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1398483.png)
![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)
